molecular formula C21H23N3O4 B11302780 N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11302780
M. Wt: 381.4 g/mol
InChI Key: PJWVVVMAQQXMEW-UHFFFAOYSA-N
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Description

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-butoxybenzohydrazide with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization or chromatography.

Chemical Reactions Analysis

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced oxadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

    5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: Known for its antibacterial activity against Salmonella typhi.

    5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine: Exhibits significant antimicrobial properties.

    1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety: These compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H23N3O4/c1-3-4-12-26-17-10-8-16(9-11-17)20-23-21(24-28-20)22-19(25)14-27-18-7-5-6-15(2)13-18/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,24,25)

InChI Key

PJWVVVMAQQXMEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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